3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone
CAS No.: 189028-93-1
Cat. No.: VC20769832
Molecular Formula: C20H18FNO4
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone - 189028-93-1](/images/no_structure.jpg)
Specification
CAS No. | 189028-93-1 |
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Molecular Formula | C20H18FNO4 |
Molecular Weight | 355.4 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentane-1,5-dione |
Standard InChI | InChI=1S/C20H18FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17H,4,7-8,13H2/t17-/m1/s1 |
Standard InChI Key | XXSSRSVXDNUAQX-QGZVFWFLSA-N |
Isomeric SMILES | C1[C@@H](N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
SMILES | C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Canonical SMILES | C1C(N(C(=O)O1)C(=O)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Introduction
(4S)-3-[5-(4-Fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative with significant applications in pharmaceutical research and synthesis. This compound (CAS 189028-93-1) serves as a key intermediate in drug development and biochemical studies, particularly noted for its role in creating therapeutic agents with enhanced bioavailability .
Synthesis and Structural Features
The synthesis involves stereoselective methods to ensure the (4S) configuration, often utilizing chiral auxiliaries or asymmetric catalysis. Key steps include:
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Acylation: Introduction of the 5-(4-fluorophenyl)-1,5-dioxopentyl moiety.
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Ring Formation: Cyclization to form the oxazolidinone core .
Stereochemical Purity:
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Optical rotation and chiral HPLC confirm the (4S) configuration .
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X-ray crystallography data (where available) validate the spatial arrangement .
Pharmaceutical Development
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Anti-Cancer Agents: Serves as an intermediate in synthesizing kinase inhibitors and apoptosis inducers. Modifications at the oxazolidinone ring enhance target specificity .
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Ezetimibe Synthesis: Critical in producing cholesterol absorption inhibitors, with strict quality controls for impurity profiling (e.g., Ezetimibe Impurity 41) .
Biochemical Research
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Enzyme Studies: Mimics natural substrates in studies of lipases and esterases, aiding in mechanistic investigations .
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Metabolic Pathway Analysis: Used to track fluorinated metabolites via LC-MS .
Drug Formulation
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Solubility Enhancement: Improves bioavailability of hydrophobic APIs through co-crystallization .
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Stability Testing: Evaluated under accelerated degradation conditions (40°C/75% RH) to assess shelf-life .
Parameter | Value |
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Vapor Pressure | 0.0±1.6 mmHg at 25°C |
LogP (Partition Coefficient) | 2.08 |
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